molecular formula C18H20F2N4O2 B2981427 N-(2,4-dimethylphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide CAS No. 1029748-29-5

N-(2,4-dimethylphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide

Cat. No. B2981427
CAS RN: 1029748-29-5
M. Wt: 362.381
InChI Key: UQQKFDKLVDVKJD-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide, also known as PF-06463922, is a small molecule inhibitor of the receptor tyrosine kinase c-MET. This compound has been shown to have potential therapeutic applications in cancer treatment due to its ability to inhibit c-MET signaling, which is known to play a role in tumor growth and metastasis.

Scientific Research Applications

Histone Deacetylase Inhibition

A study describes the discovery of an orally active histone deacetylase (HDAC) inhibitor, MGCD0103, which is a small molecule that selectively inhibits HDACs 1-3 and 11. This compound demonstrates significant antitumor activity in vivo and has entered clinical trials, highlighting its potential as an anticancer drug (Zhou et al., 2008).

Polymer Chemistry

Research in polymer chemistry has led to the synthesis of rigid-rod polyamides and polyimides derived from specific diphenyl- and biphenylyl-p-terphenyl compounds. These polymers exhibit amorphous properties, excellent thermal stability, and potential for diverse applications due to their solubility in polar aprotic solvents and sulfuric acid (Spiliopoulos et al., 1998).

Capillary Electrophoresis

A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, demonstrating the method's effectiveness and potential for quality control in pharmaceutical analysis (Ye et al., 2012).

Fluorescence Binding Studies

Another study synthesized novel p-hydroxycinnamic acid amides and investigated their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. This research provides insights into the binding constants and the thermodynamic parameters of these interactions, which could have implications for drug delivery and bioavailability studies (Meng et al., 2012).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N4O2/c1-12-9-17(23-18(21-12)24-7-3-2-4-8-24)26-11-16(25)22-15-6-5-13(19)10-14(15)20/h5-6,9-10H,2-4,7-8,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQKFDKLVDVKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

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